2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Overview
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and disruption of cellular structures .
Biochemical Pathways
Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Pharmacokinetics
Coumarin derivatives are generally known to have good absorption and distribution profiles, undergo extensive metabolism, and are excreted primarily in the urine .
Result of Action
Coumarin derivatives have been reported to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of receptor signaling, and disruption of cellular structures .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of coumarin derivatives .
Biochemical Analysis
Biochemical Properties
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins that are crucial for cellular signaling, which can modulate various cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Moreover, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert biological effects . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of photoactive materials and sensors.
Comparison with Similar Compounds
4-methylumbelliferone: Another coumarin derivative with similar structural features.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid.
4-methyl-2-oxo-2H-chromen-7-yl acetate: A related compound with different functional groups.
Uniqueness: this compound is unique due to its specific acetic acid moiety attached to the chromen-4-yl structure. This modification imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQLZKYCWITDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964989 | |
Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50764-81-3 | |
Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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